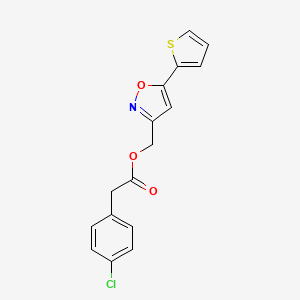
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(4-chlorophenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(4-chlorophenyl)acetate is a useful research compound. Its molecular formula is C16H12ClNO3S and its molecular weight is 333.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(4-chlorophenyl)acetate is a synthetic compound belonging to the isoxazole class, which has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action, drawing from various scientific studies and data.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions, including cycloaddition reactions that form the isoxazole ring. The compound's structure can be represented as follows:
| Component | Description |
|---|---|
| IUPAC Name | (5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-(4-chlorophenyl)acetate |
| Molecular Formula | C16H14ClN2O3S |
| Molecular Weight | 334.81 g/mol |
| CAS Number | 946263-20-3 |
Anticancer Properties
Recent studies have indicated that compounds related to this compound exhibit significant anticancer activities. For instance, derivatives of isoxazoles have been shown to inhibit cell growth in various cancer cell lines. The following table summarizes key findings related to its anticancer effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.28 | Induces cell cycle arrest at G2/M phase |
| HepG2 (Liver) | 9.6 | Down-regulates MMP2 and VEGFA expression |
These studies suggest that the compound may interfere with critical cellular pathways involved in tumor growth and metastasis.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Isoxazole derivatives, including this compound, have shown potential against various bacterial strains. The following table presents findings from antimicrobial assays:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate activity |
| Escherichia coli | 64 µg/mL | Weak activity |
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in critical biochemical pathways. The unique structural features of the thiophene and isoxazole rings likely contribute to its binding affinity and selectivity towards these targets.
Case Studies
- In Vitro Studies on Cancer Cells : A study demonstrated that the compound significantly inhibited the proliferation of MCF-7 cells with an IC50 value of 0.28 µg/mL, indicating strong anticancer potential.
- Antimicrobial Testing : In a comparative study, this compound was tested against common pathogens and exhibited varying degrees of antimicrobial activity, suggesting potential for therapeutic applications in infectious diseases.
Eigenschaften
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-(4-chlorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3S/c17-12-5-3-11(4-6-12)8-16(19)20-10-13-9-14(21-18-13)15-2-1-7-22-15/h1-7,9H,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMCSOQCQOKPDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)COC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













